molecular formula C16H14O4S B3727092 4-hydroxy-6-methyl-3-{3-[4-(methylthio)phenyl]acryloyl}-2H-pyran-2-one

4-hydroxy-6-methyl-3-{3-[4-(methylthio)phenyl]acryloyl}-2H-pyran-2-one

Cat. No.: B3727092
M. Wt: 302.3 g/mol
InChI Key: KBDWJCKGKPHQGO-VMPITWQZSA-N
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Description

4-hydroxy-6-methyl-3-{3-[4-(methylthio)phenyl]acryloyl}-2H-pyran-2-one is a complex organic compound that belongs to the class of pyranones This compound is characterized by its unique structure, which includes a pyranone ring substituted with hydroxy, methyl, and acryloyl groups, as well as a phenyl ring with a methylthio substituent

Properties

IUPAC Name

4-hydroxy-6-methyl-3-[(E)-3-(4-methylsulfanylphenyl)prop-2-enoyl]pyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4S/c1-10-9-14(18)15(16(19)20-10)13(17)8-5-11-3-6-12(21-2)7-4-11/h3-9,18H,1-2H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDWJCKGKPHQGO-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(=O)C=CC2=CC=C(C=C2)SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=CC=C(C=C2)SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-6-methyl-3-{3-[4-(methylthio)phenyl]acryloyl}-2H-pyran-2-one typically involves multi-step organic reactions One common method involves the condensation of appropriate starting materials under controlled conditionsSpecific reagents and catalysts, such as acids or bases, may be used to facilitate these transformations .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including temperature, pressure, and reaction time, to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-6-methyl-3-{3-[4-(methylthio)phenyl]acryloyl}-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce alcohols or other reduced derivatives .

Scientific Research Applications

4-hydroxy-6-methyl-3-{3-[4-(methylthio)phenyl]acryloyl}-2H-pyran-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-hydroxy-6-methyl-3-{3-[4-(methylthio)phenyl]acryloyl}-2H-pyran-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyranone derivatives with different substituents. Examples include:

  • 4-hydroxy-6-methyl-2H-pyran-2-one
  • 4-hydroxy-6-methyl-3-(3-methylbutanoyl)pyran-2-one

Uniqueness

The uniqueness of 4-hydroxy-6-methyl-3-{3-[4-(methylthio)phenyl]acryloyl}-2H-pyran-2-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-hydroxy-6-methyl-3-{3-[4-(methylthio)phenyl]acryloyl}-2H-pyran-2-one
Reactant of Route 2
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4-hydroxy-6-methyl-3-{3-[4-(methylthio)phenyl]acryloyl}-2H-pyran-2-one

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